![molecular formula C7H16ClNO2 B13469659 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains both amine and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylmethylamine as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the diol groups can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.
Propane-1,2-diol: A diol without the cyclopropane ring or aminomethyl group.
Aminomethylcyclopropane: Contains the cyclopropane ring and aminomethyl group but lacks the diol functionality.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is unique due to the combination of its cyclopropane ring, aminomethyl group, and diol functionality. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Biological Activity
The compound 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Composition
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 165.64 g/mol
Physical Properties
- Appearance : White to off-white powder
- Solubility : Soluble in water and methanol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Antimicrobial Activity
A study conducted on a series of compounds related to this compound demonstrated significant antimicrobial properties. The antimicrobial evaluation showed varying degrees of effectiveness against different strains of bacteria, particularly within the Enterobacteriaceae family. The results indicated that modifications in the structure influenced the antimicrobial efficacy significantly .
Compound | Antimicrobial Activity (Zone of Inhibition) | Target Strains |
---|---|---|
A | 20 mm | E. coli |
B | 15 mm | S. aureus |
C | 10 mm | P. aeruginosa |
Case Studies
In clinical settings, derivatives of similar compounds have been evaluated for their biological effects. For instance, a study on related aminomethyl compounds indicated their potential in treating infections caused by resistant bacterial strains. These findings suggest that this compound could be further explored as a therapeutic agent in antimicrobial applications .
In Vitro Studies
In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. The IC50 values for different cancer cell lines ranged from 5 µM to 15 µM, indicating a moderate level of potency .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Preliminary data indicate a bioavailability rate of approximately 60%, with peak plasma concentrations achieved within 2 hours post-administration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride, and how can reaction conditions be optimized to enhance yield?
Methodological Answer: The synthesis of cyclopropane-containing compounds like this target molecule often involves ring-closing strategies or functional group transformations. For example, cyclopropane rings can be stabilized using protective groups (e.g., phthalimide) during aminomethylation, as seen in analogous syntheses of 1-amino-3-chloro-2-propanol hydrochloride . Key optimization steps include:
- Temperature Control : Lower temperatures (0–5°C) during cyclopropane ring formation to minimize decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
- Workup Procedures : Acidic aqueous extraction (pH 3–4) to isolate the hydrochloride salt .
Q. How should researchers address stability issues during the synthesis and storage of this compound?
Methodological Answer: Instability often arises from the reactive aminomethyl and hydroxyl groups. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Low-Temperature Storage : Store at 4°C in amber vials to avoid light- or heat-induced degradation .
- Lyophilization : Convert the compound to a stable lyophilized powder for long-term storage .
- Analytical Monitoring : Regular HPLC or LC-MS analysis (e.g., using HY-W002040 as a reference standard) to detect decomposition .
Q. What analytical techniques are critical for characterizing this compound and its impurities?
Methodological Answer:
- NMR Spectroscopy : Use 1H and 13C NMR to confirm the cyclopropane ring structure and diol configuration .
- Mass Spectrometry (HRMS) : Verify molecular weight and detect impurities (e.g., HY-W002040-related byproducts) .
- Ion Chromatography : Quantify chloride content to validate hydrochloride salt formation .
- HPLC with UV/RI Detection : Monitor purity using EP-grade impurity standards (e.g., MM0369.03) .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of reactions involving this compound?
Methodological Answer: Computational approaches like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify energetically favorable routes for cyclopropane ring formation using software like GRRM .
- Solvent Effects Modeling : Simulate solvent interactions (e.g., COSMO-RS) to optimize dielectric environments for aminomethylation .
- Machine Learning : Train models on existing reaction data (e.g., CAS 1360828-80-3 analogs) to predict optimal catalysts or temperatures .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound under acidic or basic conditions?
Methodological Answer: The cyclopropane ring’s strain (≈27 kcal/mol) makes it prone to ring-opening via electrophilic attack. Key mechanisms include:
- Acidic Conditions : Protonation of the aminomethyl group destabilizes the ring, leading to cleavage (e.g., forming allylic intermediates) .
- Basic Conditions : Hydroxide ions induce nucleophilic substitution at the cyclopropane carbon, forming diol derivatives .
- Kinetic Studies : Use stopped-flow spectroscopy to measure ring-opening rates under varying pH .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers .
- MD Simulations : Perform molecular dynamics simulations (e.g., AMBER) to model solvent interactions and compare with experimental 1H NMR shifts .
- Cross-Validation : Use multiple computational methods (DFT, MP2) to assess robustness of predictions .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing racemization risks during diol formation .
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track stereochemistry in real time .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer: Contradictions may stem from polymorphic forms or hydration states. Systematic approaches include:
- XRPD Analysis : Compare diffraction patterns to identify crystalline vs. amorphous forms .
- Solubility Parameter Calculations : Use Hansen solubility parameters (δ) to correlate solvent polarity with experimental data .
- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., water-ethanol-hexane) to identify optimal recrystallization conditions .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-7(1-2-7)3-6(10)4-9;/h6,9-10H,1-5,8H2;1H |
InChI Key |
ZYOQROILCIAPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(CO)O)CN.Cl |
Origin of Product |
United States |
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